REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([N+:11]([O-])=O)[C:3]=1[CH3:14].O.O.Cl[Sn]Cl.CCOC(C)=O.C([O-])(O)=O.[Na+]>CCO>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([NH2:11])[C:5]([NH2:8])=[CH:6][CH:7]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with an EtOAc/hexane gradient (10 to 50% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |